![molecular formula C50H36N2P2 B12296186 (R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine](/img/structure/B12296186.png)
(R)-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine is a complex organic compound that belongs to the class of phosphine ligands. These compounds are often used in coordination chemistry and catalysis due to their ability to form stable complexes with transition metals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine typically involves multi-step organic reactions. One common method includes the reaction of diphenylphosphine with a suitable dibenzo[e,g][1,4]diazocine precursor under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine and facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such complex ligands often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine can undergo various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of transition metals.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Bases: Sodium hydride, potassium tert-butoxide.
Transition Metals: Palladium, platinum, rhodium.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine groups would yield the corresponding phosphine oxides.
科学研究应用
Chemistry
In chemistry, ®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine is used as a ligand in coordination chemistry to form stable complexes with transition metals. These complexes are often employed as catalysts in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the development of new catalytic processes for the production of fine chemicals, pharmaceuticals, and polymers.
作用机制
The mechanism by which ®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine exerts its effects typically involves the formation of coordination complexes with transition metals. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the transition metal used.
相似化合物的比较
Similar Compounds
1,2-Bis(diphenylphosphino)ethane (DPPE): A widely used bidentate phosphine ligand.
1,1’-Bis(diphenylphosphino)ferrocene (DPPF): Another common bidentate ligand with a ferrocene backbone.
Uniqueness
®-1,12-Bis(diphenylphosphanyl)-6,7-diphenyldibenzo[e,g][1,4]diazocine is unique due to its rigid dibenzo[e,g][1,4]diazocine backbone, which can impart specific steric and electronic properties to its metal complexes. This can result in enhanced selectivity and activity in catalytic applications compared to more flexible ligands like DPPE and DPPF.
属性
分子式 |
C50H36N2P2 |
|---|---|
分子量 |
726.8 g/mol |
IUPAC 名称 |
(16-diphenylphosphanyl-9,10-diphenyl-8,11-diazatricyclo[10.4.0.02,7]hexadeca-1(12),2(7),3,5,8,10,13,15-octaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C50H36N2P2/c1-7-21-37(22-8-1)49-50(38-23-9-2-10-24-38)52-44-34-20-36-46(54(41-29-15-5-16-30-41)42-31-17-6-18-32-42)48(44)47-43(51-49)33-19-35-45(47)53(39-25-11-3-12-26-39)40-27-13-4-14-28-40/h1-36H |
InChI 键 |
MAKAWLNABLRMBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C6=C(C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)N=C2C9=CC=CC=C9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


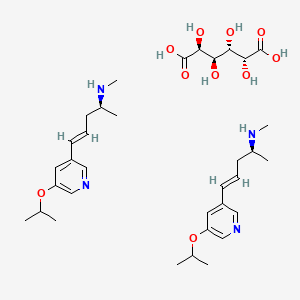
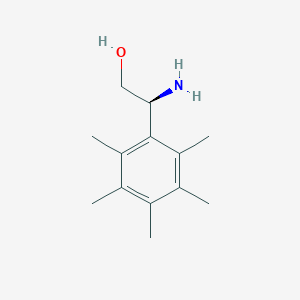
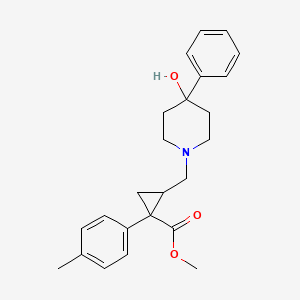

![1-[5-(2-Amino-thiazol-4-yl)-2,3-dihydro-indol-1-yl]-2-methyl-butan-1-one](/img/structure/B12296131.png)
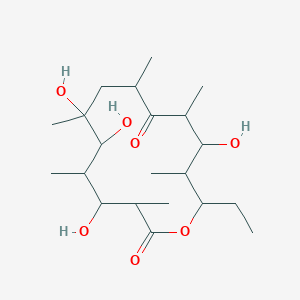
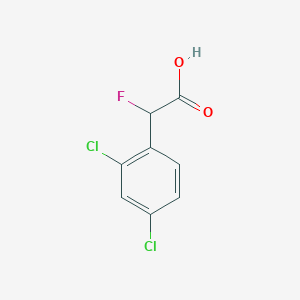
![[2-Oxo-2-(10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl)ethyl] acetate](/img/structure/B12296159.png)
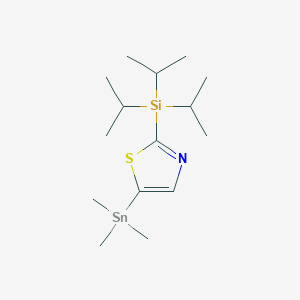
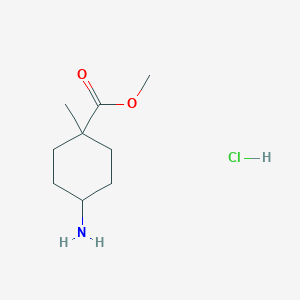
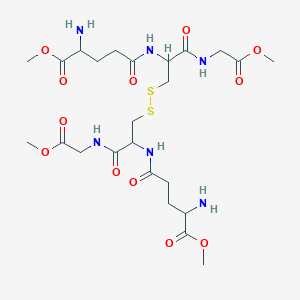
![[3-Acetyloxy-5-(2-amino-6-phenylmethoxypurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12296185.png)
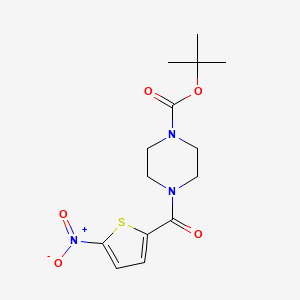
![(4R)-4-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(h ydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-hep taoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]carb amoyl]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methyl-pentanoyl]a mino]butanoic acid](/img/structure/B12296202.png)
